1-(1-Bromoethyl)-2,4-dichloro-3-methylbenzene
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Overview
Description
1-(1-Bromoethyl)-2,4-dichloro-3-methylbenzene is an organic compound that belongs to the class of aromatic halides It is characterized by a benzene ring substituted with a bromoethyl group, two chlorine atoms, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Bromoethyl)-2,4-dichloro-3-methylbenzene typically involves the bromination of 2,4-dichloro-3-methylacetophenone. The reaction is carried out using bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions include maintaining a controlled temperature and ensuring the absence of moisture to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve a similar bromination process but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(1-Bromoethyl)-2,4-dichloro-3-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the bromoethyl group can yield ethyl derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Substitution: Formation of 1-(1-Hydroxyethyl)-2,4-dichloro-3-methylbenzene.
Oxidation: Formation of 2,4-dichloro-3-methylbenzoic acid.
Reduction: Formation of 1-ethyl-2,4-dichloro-3-methylbenzene.
Scientific Research Applications
1-(1-Bromoethyl)-2,4-dichloro-3-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Bromoethyl)-2,4-dichloro-3-methylbenzene involves its interaction with molecular targets such as enzymes and receptors. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The chlorine atoms and methyl group contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
Bromobenzene: A simpler aromatic halide with a single bromine atom on the benzene ring.
Chlorobenzene: Contains a single chlorine atom on the benzene ring.
1-Bromo-2,4-dichlorobenzene: Similar structure but lacks the methyl group.
Uniqueness
1-(1-Bromoethyl)-2,4-dichloro-3-methylbenzene is unique due to the presence of multiple substituents that confer distinct chemical properties
Properties
Molecular Formula |
C9H9BrCl2 |
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Molecular Weight |
267.97 g/mol |
IUPAC Name |
1-(1-bromoethyl)-2,4-dichloro-3-methylbenzene |
InChI |
InChI=1S/C9H9BrCl2/c1-5-8(11)4-3-7(6(2)10)9(5)12/h3-4,6H,1-2H3 |
InChI Key |
GJGIBJABODQTPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)C(C)Br)Cl |
Origin of Product |
United States |
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